ethyl 2-oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate
Description
Ethyl 2-oxo-4-phenyl-1,2-dihydro[1]benzofuro[3,2-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a benzofuropyridine core with a phenyl substituent at position 4 and an ester group at position 2. Its structural complexity and functional groups make it a candidate for diverse applications, including medicinal chemistry and materials science. This article provides a comparative analysis of its structural, physicochemical, and biological properties with closely related compounds.
Properties
IUPAC Name |
ethyl 2-oxo-4-phenyl-1H-[1]benzofuro[3,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-2-24-20(23)16-15(12-8-4-3-5-9-12)18-17(21-19(16)22)13-10-6-7-11-14(13)25-18/h3-11H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKFVOOJBIBBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C3=CC=CC=C3O2)NC1=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the benzofuran ring. This intermediate is then reacted with phenylhydrazine to introduce the phenyl group and form the pyridine ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Alkylation Reactions
The pyridone nitrogen undergoes regioselective alkylation under varying conditions:
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N-Alkylation : Reaction with methyl iodide in DMF yields the N-methyl derivative (11 ) at room temperature .
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N/O-Dialkylation : Ethyl iodide in acetone produces both N-ethyl (9 ) and O-ethyl (10 ) derivatives under reflux conditions .
Key Alkylation Products:
| Alkylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | DMF, rt | N-Methylpyridone (11 ) | |
| Ethyl iodide | Acetone, reflux | N-Ethyl (9 ), O-Ethyl (10 ) |
Saponification to Carboxylic Acids
The ester group is hydrolyzed to carboxylic acids under alkaline conditions:
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Ethyl → Carboxylic Acid : Treatment with NaOH/EtOH converts esters (7 , 9–11 ) to acids (8 , 12–14 ) with yields >75% .
Reduction and Oxidation
The carbonyl group participates in redox transformations:
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Borohydride Reduction : Sodium borohydride reduces the ketone to a secondary alcohol (17 , 20 ) in ethanol .
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Oxidation to Aldehydes : Activated MnO₂ oxidizes alcohols (17 , 20 ) to aldehydes (19 , 22 ) in dichloromethane .
Cycloaddition with Terminal Alkynes
The benzofuropyridine core engages in annulation reactions:
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1,4-Dihydrobenzofuropyridine Formation : Reacting with terminal alkynes (e.g., methyl propiolate) in DCE/NEt₃ yields fused dihydropyridines (3a–3p ) at rt .
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Aromatization : DBU-mediated dehydrogenation converts dihydro derivatives (4 ) to aromatic pyridines (6a–6c ) in toluene .
Example Cycloaddition Pathway:
| Substrate | Reagent | Conditions | Product (Yield) | Reference |
|---|---|---|---|---|
| Aurone-derived imine + alkyne | NEt₃/DCE | rt, 24 h | 1,4-Dihydrobenzofuropyridine (3m , 68%) |
Heterocycle Formation
The aldehyde intermediate (22 ) undergoes condensation to generate diverse heterocycles:
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1,4-Dihydropyridines (DHPs) : Reaction with β-aminocrotonic acid esters forms DHPs (23 ) .
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Tetrazoles : Aldoxime (25 ) intermediate cyclizes with nitriles to yield tetrazole (27 ) via HNO elimination .
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Tosylaminopyridines : Tosylisocyanate reacts with the pyridone core to form 4-tosylaminopyridine (28 ), which is further alkylated to 29 .
Chlorination
Phosphoryl chloride (POCl₃) chlorinates the pyridone oxygen:
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4-Chloropyridine Formation : Heating in POCl₃ converts the pyridone (7 ) to 4-chloropyridine (15 ) at 110°C .
Antibacterial Activity
The N-ethylpyridone-3-carboxylic acid (12 ) shows antibacterial efficacy comparable to nalidixic acid against Pseudomonas aeruginosa and Escherichia coli .
Scientific Research Applications
Ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential pharmacological applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-phenyl-1,2-dihydro1benzofuro[3,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Gaps
Crystallographic Insights
Functional Group Impact
- Phenyl vs.
- CF₃ vs. Ester Groups : The trifluoromethyl group in ethyl 4-methyl-2-oxo-6-(CF₃)-pyridine increases metabolic resistance but reduces aqueous solubility .
Biological Activity
Ethyl 2-oxo-4-phenyl-1,2-dihydro benzofuro[3,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, supported by relevant data tables and research findings.
- Chemical Formula : C20H15NO4
- CAS Number : 78993-41-6
- Molecular Weight : 333.34 g/mol
Biological Activity Overview
The compound has been studied for several biological activities:
Antibacterial Activity
Research indicates that ethyl 2-oxo-4-phenyl-1,2-dihydro benzofuro[3,2-b]pyridine-3-carboxylate exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Pseudomonas aeruginosa | 0.100 |
These results suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.
Antifungal Activity
The compound also displays antifungal properties, particularly against common pathogens such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.030 |
| Aspergillus niger | 0.050 |
The antifungal mechanism may involve disruption of the fungal cell membrane or inhibition of ergosterol biosynthesis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown significant cytotoxic effects on various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.3 |
The antitumor mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various derivatives of benzofuro[3,2-b]pyridine compounds, including ethyl 2-oxo-4-phenyl derivatives. Results indicated that these compounds inhibited bacterial growth effectively, with a focus on structural modifications enhancing potency .
- Antifungal Evaluation : A comparative study tested multiple compounds against Candida species and found that ethyl 2-oxo derivatives exhibited superior antifungal activity compared to traditional antifungals .
- Antitumor Research : A recent investigation into the cytotoxic effects of ethyl 2-oxo derivatives revealed promising results in inhibiting tumor growth in vitro, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Question
- 1H/13C NMR : Identify proton environments (e.g., aromatic protons, ethyl ester signals) and carbon types (carbonyl, aromatic carbons).
- IR spectroscopy : Confirm the presence of ester (C=O at ~1700 cm⁻¹) and lactam (C=O at ~1650 cm⁻¹) groups.
- X-ray crystallography : Resolve the 3D structure using SHELXL, focusing on bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for non-planar rings) .
How do hydrogen-bonding interactions and ring puckering influence the compound’s crystallographic packing?
Advanced Research Question
- Hydrogen-bonding analysis : Use graph-set notation (e.g., R²₂(8) motifs) to classify interactions between lactam NH and ester carbonyl groups, which stabilize crystal packing .
- Ring puckering : Apply Cremer-Pople parameters to quantify deviations from planarity in the benzofuropyridine core. For example, a puckering amplitude (Q) > 0.5 Å indicates significant non-planarity, affecting solubility and reactivity .
- SHELXL refinement : Incorporate anisotropic displacement parameters to model thermal motion and validate hydrogen-bond networks .
What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
Basic Research Question
Given structural similarities to bioactive benzofuropyrimidines , prioritize:
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Antimicrobial testing : Perform agar dilution assays against Gram-positive/negative bacteria.
- Enzyme inhibition : Evaluate activity against kinases or cyclooxygenases via fluorometric/colorimetric assays.
How can conformational flexibility in the benzofuropyridine core impact structure-activity relationships (SAR)?
Advanced Research Question
- X-ray conformational analysis : Compare crystal structures of derivatives to identify preferred puckering modes (e.g., envelope vs. twist-boat) that modulate binding to biological targets .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using flexible docking protocols to account for ring dynamics.
- Dynamic NMR : Probe ring inversion barriers in solution to correlate conformational stability with activity .
How can contradictions between spectral data and crystallographic results be resolved?
Advanced Research Question
- Cross-validation : Reconcile NMR chemical shifts (e.g., unexpected splitting) with X-ray torsional angles to confirm dynamic effects like ring puckering .
- Variable-temperature XRD : Capture structural changes at different temperatures to identify polymorphism or conformational disorder .
- Theoretical calculations : Compare computed NMR shifts (via DFT) with experimental data to validate crystallographic models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
